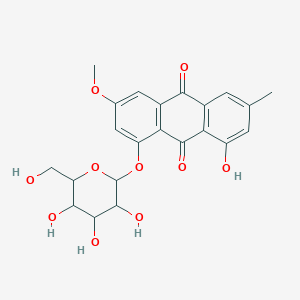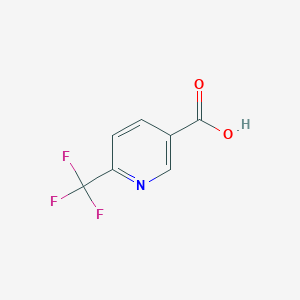
6-(Trifluormethyl)nicotinsäure
Übersicht
Beschreibung
6-(Trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is substituted at the 6-position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)nicotinic acid has several scientific research applications:
Wirkmechanismus
Target of Action
6-(Trifluoromethyl)nicotinic acid is a biochemical reagent used in life science related research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
This suggests that it might interact with its targets in a unique way, different from typical insecticides .
Biochemical Pathways
It’s known that it doesn’t impair acetylcholine esterase or nicotinic acetylcholine receptors , which are key components in the nervous system of many organisms This could imply that it doesn’t significantly affect the cholinergic system
Pharmacokinetics
It’s known that it’s a solid compound at room temperature , which could influence its bioavailability and pharmacokinetics. More detailed studies would be needed to outline its ADME properties and their impact on bioavailability.
Result of Action
It’s known that it doesn’t cause noticeable poisoning symptoms such as convulsions or knockdown This suggests that its effects at the molecular and cellular level might be subtle and not immediately observable
Action Environment
It’s known that it’s stable in an inert atmosphere at room temperature , suggesting that it might be relatively stable under various environmental conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(Trifluoromethyl)nicotinic acid involves the reaction of 2-chloro-6-trifluoromethyl nicotinic acid with methanol in the presence of triethylamine and a palladium catalyst. The reaction is carried out under nitrogen atmosphere and involves hydrogenation followed by crystallization to yield the desired product .
Another synthetic route involves the reaction of methyl 3-amino acrylic acid with sodium methoxide and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The reaction mixture is heated under reflux, followed by concentration and purification steps to obtain 6-(Trifluoromethyl)nicotinic acid .
Industrial Production Methods
Industrial production methods for 6-(Trifluoromethyl)nicotinic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 6-(Trifluoromethyl)nicotinic acid, such as alcohols, esters, and substituted pyridine compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar in structure but with the trifluoromethyl group at the 4-position.
2-(Trifluoromethyl)nicotinic acid: The trifluoromethyl group is at the 2-position.
Flonicamid: A related compound used as an insecticide, with a trifluoromethyl group and additional functional groups.
Uniqueness
6-(Trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity, such as in advanced materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYLMODTPLSLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380558 | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231291-22-8 | |
| Record name | 6-Trifluoromethylnicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231291-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do 6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and what are the downstream effects?
A1: Research has primarily focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds demonstrate an allosteric mechanism of action, targeting both the polymerase and RNase H functions of the enzyme []. By binding to conserved regions within the RNase H domain, they disrupt viral replication []. Notably, compound 21 (2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative) exhibited potent RNase H inhibition (IC50 of 14 µM) and effectively suppressed HIV-1 replication in cell-based assays with a favorable selectivity index exceeding 10 []. Furthermore, compound 21 maintained its inhibitory activity against polymerase function even in the presence of mutations known to confer resistance to non-nucleoside RT inhibitors [].
Q2: What is the Structure-Activity Relationship (SAR) observed for 6-(trifluoromethyl)nicotinic acid derivatives and how do structural modifications impact their activity?
A2: Although specific SAR details are not extensively discussed in the provided research, it's evident that modifications to the 2-amino group of the 6-(trifluoromethyl)nicotinic acid scaffold significantly influence the compound's activity against HIV-1 RT []. Synthesizing and evaluating a series of 44 compounds with diverse substitutions at this position revealed that 34 exhibited low micromolar inhibition of HIV-1 RT-associated RNase H function []. This highlights the importance of the 2-amino group and its substituents in dictating the inhibitory potency and selectivity towards the RNase H function. Further investigations into the SAR of these derivatives are crucial to optimize their efficacy and develop more potent HIV-1 inhibitors.
Q3: Are there any computational studies on 6-(trifluoromethyl)nicotinic acid derivatives?
A3: While the provided research on 6-(trifluoromethyl)nicotinic acid derivatives for HIV-1 inhibition doesn't delve into computational studies, a separate study explored the corrosion inhibition potential of various pyridine derivatives, including 6-(trifluoromethyl)nicotinic acid, using Density Functional Theory (DFT) calculations []. This study employed the B3LYP/6-31++G (d,p) basis set to predict the corrosion inhibition capacity of these compounds on various metals and alloys []. Although focused on a different application, this research demonstrates the utility of computational chemistry in understanding the properties and behavior of 6-(trifluoromethyl)nicotinic acid derivatives, potentially paving the way for future computational studies related to their anti-HIV activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


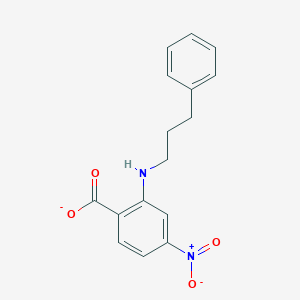
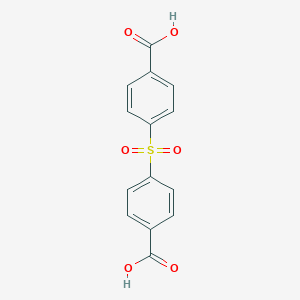
![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
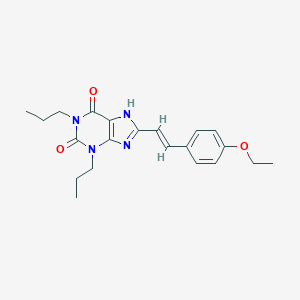
![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)
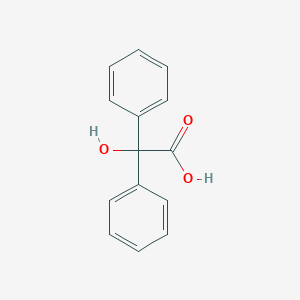
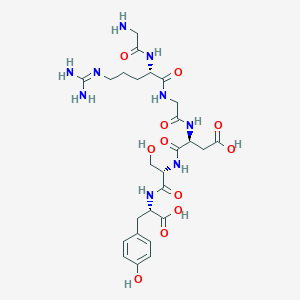
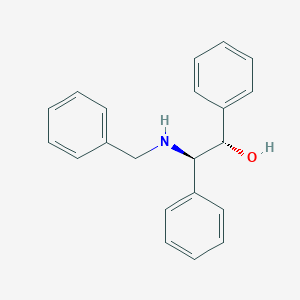
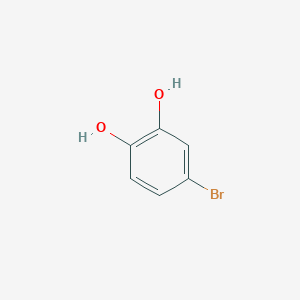
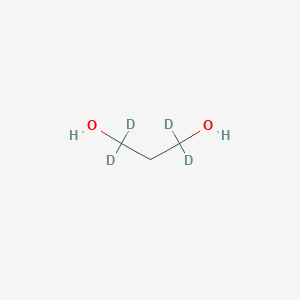

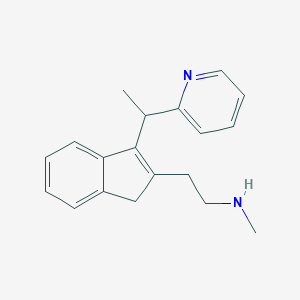
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)
